molecular formula C17H23BrN2O4 B2766363 Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate CAS No. 1147343-55-2

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate

Cat. No.: B2766363
CAS No.: 1147343-55-2
M. Wt: 399.285
InChI Key: DOCIQCPLGHAUGF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H23BrN2O4. This compound is characterized by the presence of a piperazine ring, a bromophenoxy group, and a tert-butyl ester. It is primarily used in research and development settings, particularly in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Hydrolysis: The corresponding carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the piperazine ring provides structural flexibility[3][3].

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCIQCPLGHAUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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